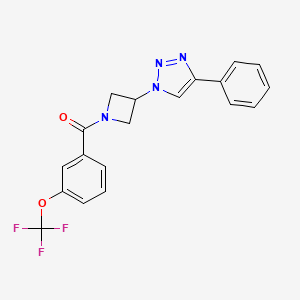

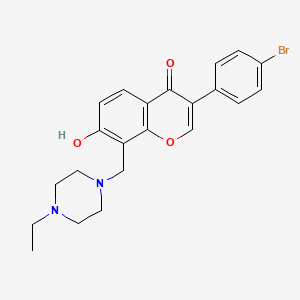

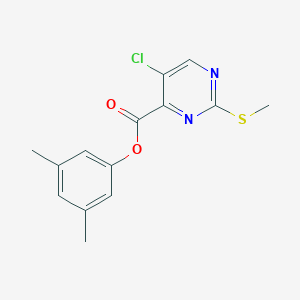

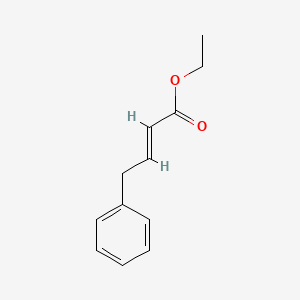

![molecular formula C20H14ClFN4O2 B2587165 2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide CAS No. 953216-34-7](/img/structure/B2587165.png)

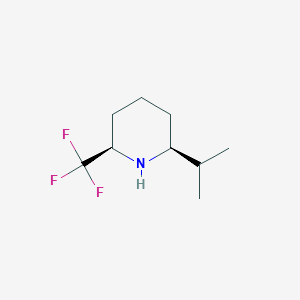

2-chloro-6-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-chloro-6-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazole-containing compounds can be achieved through various methods. One method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It’s also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis

The molecular structure of “2-chloro-6-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide” is complex due to the presence of multiple functional groups. The compound contains a benzamide group, an imidazole group, and a pyridazine group .Scientific Research Applications

Antiviral Drug Discovery

- One research paper focused on the broader context of antiviral drug discovery, mentioning compounds with structural similarities to the one . Although the specific compound was not directly discussed, the research highlights the potential of related compounds in the development of antiviral drugs (De Clercq, 2009).

Peripheral Benzodiazepine Receptors

- A study explored the synthesis and biological evaluation of compounds structurally related to 2-chloro-6-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide. These compounds showed high affinity and selectivity for peripheral benzodiazepine receptors, suggesting their potential in studying neurodegenerative disorders (Fookes et al., 2008).

Central Nervous System Activities

- Several papers discussed the synthesis and evaluation of similar compounds for their central nervous system activities, particularly their interaction with benzodiazepine receptors (Barlin et al., 1994).

Poly(ADP-ribose) Polymerase Inhibitors

- A study focused on the development of poly(ADP-ribose) polymerase (PARP) inhibitors, essential in cancer treatment. The research indicated that structurally related compounds demonstrated efficacy in this domain (Penning et al., 2010).

Fluorescent Sensors

- Research on benzimidazole and benzothiazole conjugates, structurally related to the compound , highlighted their use as fluorescent sensors for detecting metal ions, indicating their potential in chemical analysis and environmental monitoring (Suman et al., 2019).

Antibacterial Activity

- A paper discussed the synthesis and antibacterial activity of novel benzimidazole derivatives, suggesting the potential of related compounds in antimicrobial applications (Patil et al., 2015).

Anti-Influenza Virus Activity

- The research on the synthesis of benzamide-based compounds indicated their significant activity against the avian influenza virus, hinting at the potential use of structurally similar compounds in antiviral therapies (Hebishy et al., 2020).

Future Directions

The future directions for research on “2-chloro-6-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the broad range of activities exhibited by imidazole derivatives, these compounds may have potential as therapeutic agents for various diseases .

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN4O2/c1-28-18-10-9-17-24-16(11-26(17)25-18)12-5-7-13(8-6-12)23-20(27)19-14(21)3-2-4-15(19)22/h2-11H,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZTYCOVLNQCFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2587082.png)

![2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2587084.png)

![Ethyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2587092.png)

![8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2587099.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2587101.png)